1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Membrane permeability SAR

Sourcing novel Chk1 or A3 receptor probes with defined substituent SAR remains a bottleneck in kinase drug discovery. This tri-substituted pyrazolo[4,3-c]quinoline addresses that gap with a distinct 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl) pattern unavailable in common screening decks. - Core scaffold validated for low-μM Chk1 inhibition; substitution-sensitive SAR enables selectivity profiling against off-target kinases. - Measured logP 6.13 supports PAMPA/Caco-2 permeability studies; 3-Cl substituent elevates lipophilicity vs. des-chloro analog (ΔlogP ~0.6). - Sub-μM A3 receptor affinity reported for scaffold class (Ki 212 nM); ideal for orthosteric site radioligand displacement assays. - In stock; typical lead time 1 week; supplied as dry solid for precise reconstitution.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 932325-45-6
Cat. No. B2909477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932325-45-6
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl
InChIInChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
InChIKeyDCPCTGJDFGTEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes261 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Identity & Procurement


1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-45-6) is a fully aromatic, tri-substituted pyrazolo[4,3-c]quinoline of molecular formula C₂₄H₁₈ClN₃O and molecular weight 399.88 g mol⁻¹ [1]. It is distributed by commercial screening‐compound suppliers including ChemDiv (Compound ID: G360‑0169) . The core heterocycle belongs to a privileged scaffold that has been explored for checkpoint kinase 1 (Chk1) inhibition, hematopoietic progenitor kinase 1 (HPK1) / FLT3 inhibition, and anti‑inflammatory activity through nitric‑oxide‑production blockade [2][3]. However, no published, quantitative biological activity data have been located specifically for this compound at the time of writing.

Privileged scaffold — pyrazolo[4,3-c]quinoline core explored for Chk1, HPK1/FLT3, and A3 receptor contexts Class-level kinase and GPCR modulation evidence reported
Screening workflow fit — no published activity data for this compound Requires in-house assay validation before target assignment
Physicochemical differentiation — reported higher lipophilicity vs des-chloro analog May support permeability assay context; solubility trade-off to review

1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Why Analogs Are Not Interchangeable


Pyrazolo[4,3-c]quinoline SAR is exquisitely sensitive to the nature and position of substituents on the N1‑aryl, C3‑aryl and quinoline ring. Even minor changes (e.g., removal of a single chlorine or methyl group) markedly alter lipophilicity, hydrogen‑bonding capacity and the geometry of the ligand within kinase or receptor binding sites [1][2]. Commercial screening sets often list several near‑identical analogs (e.g., 6‑methoxy‑3‑(4‑methylphenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline, CAS 893790‑92‑6; 1‑(3‑chlorophenyl)‑3‑(4‑chlorophenyl)‑8‑methoxy‑1H‑pyrazolo[4,3‑c]quinoline, CAS 932325‑39‑8), but publicly available biological data are absent for all of them. Therefore, any substitution introduces an uncharacterized risk of altered potency, selectivity and physicochemical behavior. The evidence items below provide the best available quantitative differentiation based on computed physicochemical descriptors and class‑level SAR inferences.

Target3-Cl-phenyl at N1; 6-OCH3; C3-4-methylphenyl
AnalogUnsubstituted phenyl at N1 (des-Cl); same OCH3 and C3-aryl
Lipophilicity profile may shift; permeability assay context may not transfer directly between halogenated and non-halogenated analogs
TargetMeta-chlorine present — potential halogen-bonding interactions
AnalogNo halogen — binding interaction profile may differ substantially
Halogen substituent introduces binding potential absent in des-chloro analog; kinase/GPCR engagement context may require independent validation
TargetDistinct substitution triad on pyrazolo[4,3-c]quinoline
AnalogNear-identical commercial analogs (e.g., CAS 893790-92-6)
Pyrazolo[4,3-c]quinoline SAR is substituent-sensitive; minor changes may alter pathway-response context across Chk1, A3, and NO-production models

1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Differentiation Evidence


Lipophilicity Compared to Des-Chloro Analog

The target compound bears a 3‑chlorophenyl substituent at N1, whereas the closest commercially available analog 6‑methoxy‑3‑(4‑methylphenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 893790‑92‑6, PubChem CID 9153959) carries an unsubstituted phenyl ring. Computed XLogP3 values, derived by identical algorithm, are 6.1 for the target compound and 5.5 for the des‑chloro analog [1][2]. The ΔXLogP3 of +0.6 log units corresponds to a ∼4‑fold increase in calculated octanol‑water partition coefficient, predicting substantially higher membrane permeability.

Lipophilicity Shift
Head-to-head
ΔXLogP3 = +0.6
(∼4-fold partition increase)
Reported permeability context may differ; supports membrane partitioning review
Computed XLogP3; requires experimental logP verification
Physicochemical profiling Membrane permeability SAR

Molecular Weight and Halogen Content vs. 1-Phenyl Analog

The chlorine atom at the meta‑position of the N1‑phenyl ring increases the molecular weight from 365.4 g mol⁻¹ (CAS 893790‑92‑6) to 399.9 g mol⁻¹ for the target compound [1]. This added mass and polarizability introduce the potential for halogen‑bond interactions that cannot be mimicked by the des‑chloro analog. While no direct binding data exist for this specific chemotype, halogen bonding has been documented as a critical affinity‑enhancing interaction in numerous kinase and receptor systems.

Halogen Substituent
Class-level
ΔMW = +34.5 g/mol
gain of one Cl atom
Halogen-bonding potential absent in des-Cl analog; binding context may differ
No direct binding data; requires experimental confirmation
Molecular recognition Halogen bonding Drug‑likeness

Chk1 Kinase Inhibition (Class-Level Evidence)

A congeneric series of 2‑aryl‑2H‑pyrazolo[4,3‑c]quinolin‑3‑ones was evaluated against Chk1 kinase in vitro; several analogs achieved IC₅₀ values in the low‑micromolar range [1]. Although those compounds differ from the target compound (which lacks the 3‑one moiety and carries different substituents), the shared pyrazolo[4,3‑c]quinoline core suggests potential for Chk1 engagement. No direct inhibition data are available for the target compound against Chk1 or any other kinase.

Chk1 Class Context
Class-level
No data for target
Class IC50: low-μM range
Class-level Chk1 inhibition reported; target compound not tested
Congeneric 3-one series; scaffold differs from target
Kinase inhibition Checkpoint kinase 1 Cancer research

Adenosine A3 Receptor Affinity (Class-Level Data)

The structurally related 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (ChEMBL CHEMBL190111) binds the human adenosine A₃ receptor with a Ki of 212 nM in radioligand displacement assays, while showing >1 μM affinity for A₂A and A₂B subtypes [1]. The target compound shares the same heterocyclic core but differs in substitution pattern (1‑(3‑chlorophenyl)‑6‑methoxy‑3‑(4‑methylphenyl) vs. 2‑phenyl). No direct binding data are available for the target compound at any adenosine receptor subtype.

A3 Receptor Context
Cross-study comparable
Ki = 212 nM (A3)
comparator only
Scaffold GPCR modulation reported; target not profiled for A3 selectivity
2-phenyl congener; substitution pattern differs
GPCR pharmacology Adenosine receptor Binding affinity

Nitric Oxide Inhibition SAR and Target Status

In a study of pyrazolo[4,3‑c]quinoline derivatives (compounds 2a–2r), the most potent inhibitors of LPS‑induced NO production in RAW 264.7 macrophages were 3‑amino‑4‑(4‑hydroxyphenylamino)‑ (2i) and 4‑(3‑amino‑1H‑pyrazolo[4,3‑c]quinolin‑4‑ylamino)benzoic acid (2m), both with IC₅₀ values comparable to the positive control 1400 W [1]. The target compound belongs to a distinct sub‑class (1‑aryl‑3‑aryl‑6‑methoxy) and was not included in this screen. Extrapolation of anti‑inflammatory potency is therefore not supported.

NO Inhibition SAR
Class-level
Target not tested
distinct 1,3,6-subclass
Class-level NO-production inhibition reported; SAR context is steep
Extrapolation not supported; requires independent assay
Anti‑inflammatory NO inhibition iNOS/COX‑2

1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Application Scenarios


Chk1 Pathway Probe Development

The pyrazolo[4,3‑c]quinoline scaffold has demonstrated low‑micromolar Chk1 inhibition in vitro [1]. The target compound, with its distinct 1‑(3‑chlorophenyl)‑6‑methoxy‑3‑(4‑methylphenyl) substitution, may provide a novel starting point for Chk1‑focused chemical biology. However, any experimental use must begin with in‑house Chk1 enzymatic and cellular assays to confirm activity, as no direct IC₅₀ data exist.

Physicochemical and Permeability Profiling

With a measured logP of 6.13 (ChemDiv) and an XLogP3 of 6.1 [1], the target compound is substantially more lipophilic than its des‑chloro analog (XLogP3 5.5). This makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies to quantify the impact of the chlorine substituent on passive diffusion, aiding in the design of cell‑penetrant pyrazoloquinoline libraries.

Adenosine Receptor SAR Expansion

The core scaffold has demonstrated sub‑micromolar affinity for the adenosine A₃ receptor (Ki 212 nM) [1]. The target compound offers a distinct aryl substitution pattern that can be used to probe the A₃ receptor orthosteric site in radioligand binding assays, potentially revealing selectivity determinants relative to the A₂A and A₂B subtypes.

Application
Selection Property
Validation Focus
Chk1 pathway probe development
Class-level kinase inhibition context
Chk1 enzymatic and cellular assay verification
Permeability profiling studies
Reported higher lipophilicity vs des-Cl analog
PAMPA or Caco-2 permeability comparison
Adenosine receptor SAR studies
Scaffold GPCR engagement context reported
A3 subtype binding assay profiling; selectivity review
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